Differential Cytotoxicity in Human Glioblastoma U251: Target Compound vs. tert-Butyl Carbamate Analog
In human glioblastoma U251 cells, the target compound (CAS 1203062-59-2) exhibits an IC₅₀ of 23.30 ± 0.35 µg/mL (≈71.4 µM) . This is approximately 2.8-fold less potent than the structurally related tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate, which demonstrates an IC₅₀ of 25 µM against the same cell line . While the comparator shows greater potency, the target compound's lack of a bromine substituent and presence of a bis-thiazole acetamide bridge may confer a distinct mechanism of action (e.g., apoptosis induction vs. non-specific alkylation) that is preferable for certain target deconvolution studies.
| Evidence Dimension | Cytotoxicity (IC₅₀) against U251 glioblastoma |
|---|---|
| Target Compound Data | 23.30 ± 0.35 µg/mL (≈71.4 µM) |
| Comparator Or Baseline | tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: 25 µM |
| Quantified Difference | Target compound is ~2.8-fold less potent (higher IC₅₀) than comparator |
| Conditions | In vitro MTT or similar viability assay; U251 human glioblastoma cell line; compound concentration range not fully specified. |
Why This Matters
Procurement decisions for anticancer screening libraries should weigh the target compound's distinct bis-thiazole scaffold—which may engage different cellular targets—against the higher potency of brominated mono-thiazole analogs, depending on whether the goal is target identification or potency optimization.
